molecular formula C14H20N2 B13351964 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole

Cat. No.: B13351964
M. Wt: 216.32 g/mol
InChI Key: OTDHLPUTOHIFHP-UHFFFAOYSA-N
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Description

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is a complex organic compound with a unique structure that combines a naphthalene derivative with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole typically involves the following steps:

    Formation of the naphthalene derivative: The starting material, 2-naphthalenemethanol, undergoes hydrogenation to form 2,3,4,4A,5,6,7,8-octahydronaphthalen-2-ylmethanol.

    Imidazole ring formation: The naphthalene derivative is then reacted with imidazole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and subsequent reactions with imidazole, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The naphthalene derivative may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: A precursor in the synthesis of the target compound.

    2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A structurally related compound with different functional groups.

    Diterpenoids: A class of compounds with similar structural features but different biological activities.

Uniqueness

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is unique due to its combination of a naphthalene derivative and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-(2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole

InChI

InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h7,9-12H,1-6,8H2,(H,15,16)

InChI Key

OTDHLPUTOHIFHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(CCC2C1)CC3=CN=CN3

Origin of Product

United States

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